Notoginsenoside T1
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Overview
Description
Notoginsenoside T1 is a triterpenoid saponin derived from the roots of Panax notoginseng, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Notoginsenoside T1 can be synthesized through various methods, including microwave processing and biotransformation. Microwave processing involves the degradation of saponins from the stems and leaves of Panax notoginseng, resulting in the formation of this compound along with other transformation products . Another method involves the biotransformation of notoginsenoside R1 using a biocatalytic system of Cordyceps sinensis, which produces this compound as a major metabolic product .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification of the compound from Panax notoginseng using advanced extraction techniques such as ultrasonic extraction with aqueous methanol .
Chemical Reactions Analysis
Types of Reactions
Notoginsenoside T1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and purity of the products.
Major Products Formed
The major products formed from the reactions of this compound include various hydroxylated and glycosylated derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Mechanism of Action
Notoginsenoside T1 exerts its effects through various molecular targets and pathways. It modulates the activity of key signaling molecules such as transforming growth factor-activated protein kinase 1 (TAK1), c-Jun N-terminal kinase (JNK), and p38, which are involved in inflammatory and apoptotic processes . By inhibiting these pathways, this compound reduces inflammation and cell death, thereby providing protective effects in various disease models .
Comparison with Similar Compounds
Notoginsenoside T1 is structurally similar to other ginsenosides such as notoginsenoside R1, ginsenoside Rg3, and ginsenoside Rh2. it is unique in its specific molecular structure and pharmacological profile. Unlike other ginsenosides, this compound has been shown to have a higher potency in certain biological activities, such as cardioprotection and anti-inflammatory effects .
List of Similar Compounds
- Notoginsenoside R1
- Ginsenoside Rg3
- Ginsenoside Rh2
Properties
CAS No. |
343962-53-8 |
---|---|
Molecular Formula |
C36H60O10 |
Molecular Weight |
652.9 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(E)-4-(3,3-dimethyloxiran-2-yl)-4-hydroxybut-2-en-2-yl]-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H60O10/c1-17(13-20(39)30-33(4,5)46-30)18-9-12-35(7)25(18)19(38)14-23-34(6)11-10-24(40)32(2,3)29(34)21(15-36(23,35)8)44-31-28(43)27(42)26(41)22(16-37)45-31/h13,18-31,37-43H,9-12,14-16H2,1-8H3/b17-13+/t18-,19-,20?,21+,22-,23-,24+,25+,26-,27+,28-,29+,30?,31-,34-,35-,36-/m1/s1 |
InChI Key |
OUICDHFBMJCDTL-YECPWMCXSA-N |
Isomeric SMILES |
C/C(=C\C(C1C(O1)(C)C)O)/[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C |
SMILES |
CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C |
Canonical SMILES |
CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C |
Origin of Product |
United States |
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